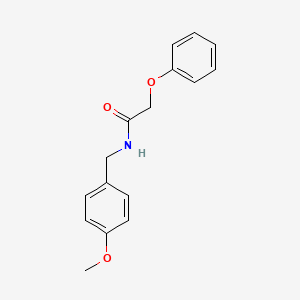![molecular formula C16H17NO3 B5767381 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Although MDMA has been used recreationally, it has also been studied for its potential therapeutic benefits.
Mécanisme D'action
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are associated with mood regulation, pleasure, and arousal. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects contribute to the feelings of euphoria and empathy experienced by users.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has several advantages and limitations for use in lab experiments. One advantage is its ability to increase empathy and reduce fear, which may be beneficial in studying social behavior and anxiety. However, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline also has several limitations, including its potential for abuse and neurotoxicity. These limitations must be taken into consideration when designing experiments involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline.
Orientations Futures
There are several future directions for research involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline use and its potential for neurotoxicity. Finally, more studies are needed to determine the optimal dosage and administration of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline for therapeutic use.
In conclusion, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline is a synthetic compound that has gained popularity for its euphoric and empathogenic effects. Although it has been used recreationally, it has also been studied for its potential therapeutic benefits. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline works by increasing the release of neurotransmitters in the brain and has several biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations that must be taken into consideration. Finally, there are several future directions for research involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline, including its potential use in the treatment of other psychiatric disorders and further studies on its long-term effects.
Méthodes De Synthèse
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with methylamine, followed by reduction with sodium borohydride. The resulting product is then purified and crystallized to yield N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline.
Applications De Recherche Scientifique
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has been studied for its potential therapeutic benefits, including its use in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Several clinical trials have been conducted, and the results have been promising. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has been shown to increase empathy and reduce fear, which may be beneficial in treating PTSD.
Propriétés
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-3-4-6-13(11)17-9-12-7-14(18-2)16-15(8-12)19-10-20-16/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWPJOMMRUZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459213 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)


![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
